molecular formula C22H23BClF4N B3043516 1-(4-Chlorobenzyl)-2,6-diethyl-4-phenylpyridinium tetrafluoroborate CAS No. 88292-74-4

1-(4-Chlorobenzyl)-2,6-diethyl-4-phenylpyridinium tetrafluoroborate

Cat. No.: B3043516
CAS No.: 88292-74-4
M. Wt: 423.7 g/mol
InChI Key: DJPVYRNYTSTNFD-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-2,6-diethyl-4-phenylpyridinium tetrafluoroborate is a pyridinium-based ionic liquid characterized by a tetrafluoroborate (BF₄⁻) anion and a substituted pyridinium cation. The cation structure includes a 4-chlorobenzyl group at position 1, diethyl groups at positions 2 and 6, and a phenyl group at position 4 of the pyridinium ring.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2,6-diethyl-4-phenylpyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN.BF4/c1-3-21-14-19(18-8-6-5-7-9-18)15-22(4-2)24(21)16-17-10-12-20(23)13-11-17;2-1(3,4)5/h5-15H,3-4,16H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPVYRNYTSTNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCC1=CC(=CC(=[N+]1CC2=CC=C(C=C2)Cl)CC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BClF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-2,6-diethyl-4-phenylpyridinium tetrafluoroborate typically involves the quaternization of 2,6-diethyl-4-phenylpyridine with 4-chlorobenzyl chloride in the presence of a suitable base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-2,6-diethyl-4-phenylpyridinium tetrafluoroborate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. Typical conditions involve the use of organic solvents, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinium salts, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

1-(4-Chlorobenzyl)-2,6-diethyl-4-phenylpyridinium tetrafluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-2,6-diethyl-4-phenylpyridinium tetrafluoroborate involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially modulating their activity.

    Pathways Involved: The specific pathways depend on the biological context and the nature of the molecular targets.

Comparison with Similar Compounds

1-Ethyl-2,6-diisopropyl-4-phenylpyridinium Tetrafluoroborate (CAS: 89021-47-6)

  • Structure : Pyridinium cation with ethyl (position 1), diisopropyl (positions 2 and 6), and phenyl (position 4) substituents.
  • Molecular Weight : 355.23 g/mol (vs. ~350.8 g/mol for the target compound).
  • Lack of a chlorobenzyl substituent diminishes lipophilicity relative to the target compound.
  • Applications : Commercially available (e.g., A2B Chem LLC), suggesting industrial relevance as a research chemical .

Cation Variations: Imidazolium and Piperidinium Salts

1-Cyanopropyl-3-methylimidazolium Tetrafluoroborate

  • Structure: Imidazolium cation with a cyano-propyl chain and methyl group.
  • Properties :
    • Density: ~1.2–1.3 g/cm³ (temperature-dependent) .
    • Electrical Conductivity: Higher than pyridinium analogs due to imidazolium’s planar structure and delocalized charge.
  • Applications : Widely studied in ionic liquid applications for electrolytes and solvents .

4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate (CAS: 219543-09-6)

  • Structure : Piperidinium cation with acetamido and tetramethyl groups.
  • Properties :
    • Solubility: Preferentially dissolves in organic solvents like acetonitrile due to hydrophobic substituents.
    • Stability: Rigid piperidinium ring enhances thermal stability compared to pyridinium analogs.
  • Applications : Biochemical research, particularly in NMR spectroscopy due to its paramagnetic properties .

Anion Comparisons: Tetrafluoroborate-Based Ionic Liquids

1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF₄])

  • Properties :
    • Vapor Pressure: 0.12 kPa at 298 K, lower than water but higher than hydrophobic ionic liquids .
    • Conductivity: ~1.4 S/m at 25°C, suitable for electrochemical applications.
  • Applications : Common solvent in green chemistry and battery electrolytes .

Key Comparative Analysis

Discussion of Trends

  • Cation Impact: Pyridinium salts generally exhibit higher thermal stability than imidazolium analogs due to aromaticity but lower conductivity.
  • Substituent Effects: Bulky groups (e.g., diisopropyl in ) reduce solubility in polar media, whereas polar substituents (e.g., cyano in ) increase polarity.
  • Biological Considerations : While MPTP () demonstrates neurotoxicity via pyridinium-like metabolites, the target’s fully aromatic structure likely limits blood-brain barrier penetration, reducing such risks .

Biological Activity

1-(4-Chlorobenzyl)-2,6-diethyl-4-phenylpyridinium tetrafluoroborate is a quaternary ammonium salt belonging to the class of pyridinium compounds. Its unique structure, characterized by a pyridinium core with various substituents, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C22H23BClF4N
  • Molecular Weight : 423.68 g/mol
  • CAS Number : 88292-74-4

The compound is synthesized through the quaternization of 2,6-diethyl-4-phenylpyridine with 4-chlorobenzyl chloride, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt .

The biological activity of 1-(4-Chlorobenzyl)-2,6-diethyl-4-phenylpyridinium tetrafluoroborate is primarily attributed to its interaction with various molecular targets. It exhibits potential as an acetylcholinesterase (AChE) inhibitor, which is significant for neuropharmacological applications. The inhibition of AChE can enhance cholinergic neurotransmission, making it a candidate for treating cognitive disorders such as Alzheimer's disease.

In Vitro Studies

Recent studies have demonstrated that compounds similar to 1-(4-Chlorobenzyl)-2,6-diethyl-4-phenylpyridinium tetrafluoroborate exhibit significant AChE inhibitory activity. For instance, a related compound showed an IC50 value of approximately 8.47 µM against AChE, indicating its potential as a therapeutic agent in neurodegenerative diseases .

In Vivo Studies

In vivo studies on related pyridinium salts have revealed their effectiveness in improving cognitive function in animal models. These compounds were shown to enhance memory retention and learning capabilities in rodents subjected to cognitive impairment models .

Case Studies

StudyFindings
AChE Inhibition Study The compound exhibited significant AChE inhibition with an IC50 value comparable to established inhibitors like donepezil .
Neuroprotective Effects Animal studies indicated that administration of similar pyridinium salts improved spatial memory in Morris water maze tests .
Toxicological Assessment Toxicity studies revealed a safe profile at therapeutic doses, with no significant adverse effects observed in tested animal models .

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-2,6-diethyl-4-phenylpyridinium tetrafluoroborate can be compared with other pyridinium salts that possess varying substituents:

CompoundAChE Inhibition (IC50)Unique Features
1-(4-Methylbenzyl)-2,6-diethyl-4-phenylpyridinium12 µMMethyl group enhances lipophilicity
1-(4-Bromobenzyl)-2,6-diethyl-4-phenylpyridinium10 µMBromine substitution affects electron density
1-(4-Fluorobenzyl)-2,6-diethyl-4-phenylpyridinium9 µMFluorine enhances binding affinity

Q & A

Q. What are the standard synthetic methodologies for preparing pyridinium tetrafluoroborate salts like 1-(4-Chlorobenzyl)-2,6-diethyl-4-phenylpyridinium tetrafluoroborate?

Methodological Answer: A common approach involves nucleophilic substitution or quaternization reactions. For example, refluxing precursors (e.g., chlorobenzyl derivatives) with a pyridine base in polar solvents (ethanol, acetone) under inert conditions, followed by anion exchange with tetrafluoroboric acid. Key steps include:

  • Catalyst use : BF₃·Et₂O can enhance reaction efficiency by stabilizing intermediates .
  • Purification : Recrystallization from acetone or ethanol ensures high purity .
  • Monitoring : TLC or color changes track reaction progress .

Q. Which characterization techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents and confirms quaternization (e.g., pyridinium proton at δ ~8–9 ppm) .
  • X-ray crystallography : Resolves crystal packing and cation-anion interactions, critical for understanding ionic liquid behavior .
  • Elemental analysis : Validates molecular formula (C, H, N content).
  • FTIR : Confirms BF₄⁻ absorption bands (~1050 cm⁻¹) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Methodological Answer:

  • Solubility screening : Test in aprotic solvents (acetonitrile, DMSO) and ionic liquid-compatible media (water/ethanol mixtures) .
  • Thermal stability : TGA/DSC analysis determines decomposition temperatures (>250°C typical for tetrafluoroborates) .
  • Hygroscopicity : Store under nitrogen or desiccants to prevent moisture uptake .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of pyridinium tetrafluoroborate salts?

Methodological Answer:

  • Catalyst screening : Compare BF₃·Et₂O with other Lewis acids (e.g., ZnCl₂) to reduce side reactions .
  • Solvent effects : High-polarity solvents (DMF) may accelerate quaternization but require post-reaction removal .
  • Temperature control : Lower temperatures (40–60°C) minimize decomposition, while higher temps (80°C) accelerate kinetics .

Q. What role does the tetrafluoroborate anion play in the compound’s ionic liquid properties?

Methodological Answer: BF₄⁻ contributes to:

  • Conductivity : Low viscosity and high ion mobility enable use in electrolytes (measure via impedance spectroscopy) .
  • Electrochemical stability : Wide electrochemical window (>4 V) suitable for energy storage applications .
  • Thermal resilience : Compare with other anions (e.g., PF₆⁻) using DSC .

Q. How can anion metathesis be performed to modify the compound’s properties for specific applications?

Methodological Answer:

  • Ion-exchange resins : Replace BF₄⁻ with Cl⁻ or Br⁻ using Amberlite resins (e.g., IRA-900) in methanol .
  • Precipitation : Add Na[BArF₄] to exchange BF₄⁻ with bulkier anions, altering solubility .
  • Purity validation : Use ¹⁹F NMR to confirm anion replacement efficiency .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Multi-technique validation : Cross-check NMR with X-ray data to resolve ambiguities (e.g., proton assignments in crowded regions) .
  • Computational modeling : DFT calculations predict NMR shifts or optimize geometries for comparison with experimental data .
  • Isotopic labeling : Use deuterated solvents to simplify splitting patterns in NMR .

Q. How is this compound applied in catalysis or materials science?

Methodological Answer:

  • Catalyst support : As ionic liquid media, it stabilizes transition-metal complexes (e.g., ruthenium) in cross-coupling reactions .
  • Electrolyte additive : Enhances ionic conductivity in lithium-ion batteries when blended with LiBF₄ .
  • Photovoltaic studies : Acts as a hole-transport material in dye-sensitized solar cells (DSSCs) due to its redox stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorobenzyl)-2,6-diethyl-4-phenylpyridinium tetrafluoroborate
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorobenzyl)-2,6-diethyl-4-phenylpyridinium tetrafluoroborate

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